Hydroxyde de tributylétain

Vue d'ensemble

Description

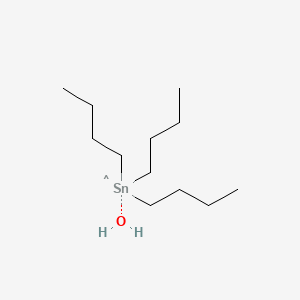

Tributyltin hydroxide is an organotin compound with the chemical formula (C₄H₉)₃SnOH. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Tributyltin hydroxide is known for its use as a biocide and has been widely utilized in antifouling paints to prevent the growth of marine organisms on ship hulls .

Applications De Recherche Scientifique

Tributyltin hydroxide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and reductions.

Medicine: Research has explored its potential effects on metabolic pathways and its role as an obesogen.

Industry: Historically, it has been used in antifouling paints to prevent biofouling on marine vessels.

Mécanisme D'action

Target of Action

Tributyltin hydroxide primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These receptors play a crucial role in regulating gene expression, cellular development, metabolism, and other physiological processes .

Mode of Action

Tributyltin hydroxide interacts with its targets, the nuclear retinoid-X receptor and peroxisome proliferator-activated receptor γ, altering a range of reproductive, developmental, and metabolic pathways at the organism level . This interaction is considered the molecular initiating event in the mechanism of action of Tributyltin hydroxide .

Biochemical Pathways

The interaction of Tributyltin hydroxide with its targets affects various biochemical pathways. It alters reproductive, developmental, and metabolic pathways, leading to changes at the organism level . The alteration of these pathways can have significant downstream effects, impacting the overall health and function of the organism .

Pharmacokinetics

It is known that tributyltin hydroxide is a small molecule, which suggests it may be readily absorbed and distributed within the body

Result of Action

The molecular and cellular effects of Tributyltin hydroxide’s action are significant. Its interaction with the nuclear retinoid-X receptor and peroxisome proliferator-activated receptor γ leads to changes in gene expression, cellular development, and metabolism . These changes can have profound effects on the organism, impacting its reproductive, developmental, and metabolic functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tributyltin hydroxide. For instance, it has been found that Tributyltin hydroxide-induced responses occur at very low concentrations for molluscs, and similar effects have been observed in fish species . The sensitivity of different species to Tributyltin hydroxide, as well as the rates of uptake and elimination, can vary, suggesting that the environment plays a key role in determining the impact of this compound .

Analyse Biochimique

Biochemical Properties

Tributyltin Hydroxide can induce antioxidant enzymes’ activities and result in oxidative damage in the hepatopancreas of Bellamya aeruginosa after 28-day exposure . It interacts with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

Cellular Effects

Tributyltin Hydroxide alters a range of reproductive, developmental, and metabolic pathways at the organism level . It may cause developmental malformations in oyster, death of mussels and deformation of gastropod after aqueous exposure in ng/L concentrations .

Molecular Mechanism

The primary endocrine mechanism of action of Tributyltin Hydroxide is its interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Temporal Effects in Laboratory Settings

Tributyltin Hydroxide-induced responses are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . Mortality occurs at water concentrations ten times higher .

Dosage Effects in Animal Models

The effects of Tributyltin Hydroxide vary with different dosages in animal models . Concentrations in the range of 1 ng/L for water exposure (10 ng/g for whole-body burden) have been shown to elicit endocrine-type responses .

Metabolic Pathways

Tributyltin Hydroxide can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .

Transport and Distribution

In seawater at average pH 8 and ionic strength 0.5M 93% of the Tributyltin Hydroxide in solution occurs as the hydroxide complex .

Méthodes De Préparation

Tributyltin hydroxide can be synthesized through several methods. One common laboratory method involves the reduction of tributyltin oxide with polymethylhydrosiloxane under reduced pressure. The reaction yields tributyltin hydroxide and polymethylhydrosiloxane by-products . Another method involves the reduction of tributyltin chloride with lithium aluminium hydride .

Analyse Des Réactions Chimiques

Tributyltin hydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tributyltin oxide.

Reduction: It can be reduced to tributyltin hydride using reducing agents like lithium aluminium hydride.

Substitution: It can undergo substitution reactions with halides to form tributyltin halides.

Common reagents used in these reactions include lithium aluminium hydride, polymethylhydrosiloxane, and halides. The major products formed from these reactions include tributyltin oxide, tributyltin hydride, and tributyltin halides .

Comparaison Avec Des Composés Similaires

Tributyltin hydroxide is part of a broader class of organotin compounds, which include:

Tributyltin chloride: Similar in structure but with a chloride group instead of a hydroxide group.

Tributyltin oxide: An oxidized form of tributyltin hydroxide.

Tributyltin hydride: A reduced form of tributyltin hydroxide

Tributyltin hydroxide is unique due to its specific interactions with nuclear receptors and its role as an endocrine disruptor .

Activité Biologique

Tributyltin hydroxide (TBT-OH) is an organotin compound that has garnered attention due to its significant biological activity, particularly its toxicological effects on various organisms. This article synthesizes research findings on TBT-OH, highlighting its mechanisms of action, environmental implications, and case studies that illustrate its biological impact.

Overview of Tributyltin Hydroxide

Tributyltin hydroxide is primarily used as a biocide and antifouling agent in marine applications. However, its biological activity raises concerns regarding its ecological and health impacts. TBT-OH exhibits endocrine-disrupting properties, affecting hormone signaling pathways and leading to adverse effects on growth and reproduction in aquatic organisms.

-

Cell Proliferation and Apoptosis :

- TBT compounds, including TBT-OH, have been shown to induce cell death through various mechanisms. For instance, exposure to tributyltin chloride (TBT-Cl) reduces phosphorylation of the mammalian target of rapamycin (mTOR), triggering autophagy and subsequent cell death in cortical neurons .

- In Jurkat cells, TBT-OH induces endoplasmic reticulum stress, activating NF-kB and leading to apoptosis .

-

Endocrine Disruption :

- TBT-OH interferes with calcium metabolism and cyclic adenosine monophosphate (cAMP) production in cells, disrupting normal hormonal functions. This disruption has been particularly detrimental to mollusks, which exhibit altered reproductive systems upon exposure.

- Immunotoxicity :

Environmental Impact

The environmental persistence of tributyltin compounds has led to bioaccumulation and biomagnification in aquatic ecosystems. Studies have shown that TBT accumulates in marine organisms such as crabs and oysters, raising concerns about food chain impacts .

Case Studies

-

Marine Invertebrates :

- Research indicates that even low concentrations of TBT can have lethal or mutagenic effects on marine invertebrates . For example, studies conducted on Crangon crangon revealed high body burdens of TBT prior to the global ban on its use, highlighting the compound's widespread distribution in marine environments .

- Human Health Concerns :

Summary of Research Findings

The following table summarizes key findings related to the biological activity of tributyltin hydroxide:

Propriétés

InChI |

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHPEAQVCCPLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)CCCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074441 | |

| Record name | Stannane, tributylhydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-97-6 | |

| Record name | Tributylhydroxytin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin hydroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tributylhydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyltin hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLHYDROXYTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3I605YM3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.